3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound (CAS: 1353995-93-3, molecular formula: C₁₅H₂₅ClN₂O₃) is a piperidine derivative featuring a tert-butyl carbamate group, a cyclopropyl-amino substituent, and a chloro-acetyl moiety. Its structure combines conformational rigidity from the cyclopropane ring with reactivity from the chloro-acetyl group, making it valuable in pharmaceutical and agrochemical synthesis . The tert-butyl ester enhances solubility in organic solvents, while the chloro-acetyl group serves as a versatile electrophilic site for nucleophilic substitution reactions.
Properties
IUPAC Name |
tert-butyl 3-[(2-chloroacetyl)-cyclopropylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)17-8-4-5-12(10-17)18(11-6-7-11)13(19)9-16/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYMXMYMEIJACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120603 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353974-04-5 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353974-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(2-chloroacetyl)cyclopropylamino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction, which can be facilitated by various cyclization agents.
Esterification: The final step involves the esterification of the piperidine-1-carboxylic acid with tert-butyl alcohol, often using acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-acetyl group, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro-acetyl group.
Scientific Research Applications
Potential Applications
-
Medicinal Chemistry
- The compound's structure allows it to interact with various biological targets, making it a candidate for developing pharmaceuticals aimed at treating conditions such as pain, inflammation, and possibly cancer. The chloroacetyl group can enhance the reactivity of the molecule, facilitating interactions with biological macromolecules.
-
Biological Activity
- Preliminary studies indicate that this compound exhibits several biological activities, including potential anti-inflammatory and analgesic effects. Further research is needed to fully elucidate its pharmacodynamics and pharmacokinetics.
-
Synthetic Organic Chemistry
- The compound can undergo multiple chemical transformations due to its functional groups, which can be leveraged in synthetic pathways to create other biologically active molecules. Its synthesis typically involves careful control of reaction conditions to ensure high yields and purity.
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester through a multi-step reaction involving piperidine derivatives and chloroacetylation. The characterization involved NMR and mass spectrometry to confirm the structure and purity of the compound.
Case Study 2: Biological Evaluation
In vitro assays have been conducted to evaluate the compound's efficacy against specific cancer cell lines. These studies revealed that the compound exhibits dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
Case Study 3: Structure-Activity Relationship (SAR) Analysis
Research focused on understanding how structural variations affect biological activity. Compounds with similar piperidine structures were synthesized, and their activities compared to highlight the importance of the chloroacetyl group in enhancing potency against targeted receptors.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
The target compound belongs to a family of piperidine-1-carboxylic acid tert-butyl esters with diverse substituents. Key structural analogs include:
Table 1: Structural and Molecular Comparisons
Biological Activity
3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1353974-04-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C15H25ClN2O3
- Molecular Weight : 316.8236 g/mol
- Structure : The compound features a piperidine ring substituted with a chloroacetyl group and a tert-butyl ester, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic processes.
- Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be linked to its structural features.
Biological Activity Overview
The biological activity of the compound can be categorized into several domains:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential against various bacterial strains, warranting further investigation. |
| Anticancer | Initial studies suggest cytotoxic effects on cancer cell lines, indicating possible therapeutic applications. |
| Neuropharmacological | Potential effects on neurotransmitter systems may suggest utility in treating neurological disorders. |
Antimicrobial Studies
Research has indicated that derivatives similar to this compound demonstrate significant antimicrobial activity. For example, compounds featuring similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
A study focusing on related piperidine derivatives demonstrated notable cytotoxicity against various cancer cell lines, including breast and colon cancer models. The structure-activity relationship (SAR) analyses revealed that modifications at the piperidine ring significantly influenced potency .
Neuropharmacological Effects
Investigations into the neuropharmacological effects of related compounds suggest that they may modulate neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways, potentially leading to applications in treating epilepsy or depression .
Q & A
Q. What are the critical structural features of this compound that influence its reactivity and biological interactions?
The compound’s reactivity arises from its piperidine ring (a nitrogen-containing heterocycle), the chloroacetyl group (a reactive electrophile), and the cyclopropylamino moiety (introducing steric strain and conformational rigidity). The tert-butyl ester acts as a protecting group, enhancing solubility in organic solvents and stability during synthesis. These features influence its interactions with biological targets, such as enzymes or receptors, where the chloroacetyl group may act as an alkylating agent .
Q. What are the recommended synthetic routes for this compound, and how are key intermediates purified?
Synthesis typically involves:
- Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Step 2 : Introduction of the cyclopropylamino group via nucleophilic substitution or reductive amination.
- Step 3 : Chloroacetylation using 2-chloroacetyl chloride under inert conditions (e.g., dry dichloromethane, 0–5°C). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of moisture and temperature .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (Category 4 acute toxicity).
- Storage : In airtight containers at 2–8°C, away from light and moisture.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., stereochemistry, substituent variations) alter biological activity?
- Stereochemistry : Enantiomers (e.g., R vs. S configuration at the piperidine ring) show divergent binding affinities. For example, the (R)-enantiomer in a related compound exhibited 10-fold higher activity against a kinase target compared to the (S)-form .
- Substituent Effects : Replacing the cyclopropyl group with larger rings (e.g., cyclohexyl) reduces target selectivity due to steric hindrance. Conversely, fluorination of the chloroacetyl group enhances metabolic stability .
- Methodological Insight : Use molecular docking and surface plasmon resonance (SPR) to correlate structural changes with binding kinetics .
Q. What advanced analytical techniques validate the compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., cyclopropyl integration at δ 1.2–1.5 ppm) and Boc group presence (δ 1.4 ppm for tert-butyl).
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] at m/z 330.1245) ensures correct molecular formula.
- HPLC-PDA : Purity >95% is verified using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting compound ionization.
- Impurity Profiles : Residual solvents (e.g., DMSO) or unreacted intermediates (e.g., tert-butyl carbamate) may skew results.
- Mitigation : Standardize assays using reference compounds (e.g., staurosporine for kinase inhibition) and validate purity via orthogonal methods (e.g., LC-MS and H NMR) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., disappearance of starting material peaks).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclopropylamination kinetics, while dichloromethane minimizes side reactions during chloroacetylation.
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate Boc deprotection under mild acidic conditions (e.g., TFA in DCM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
